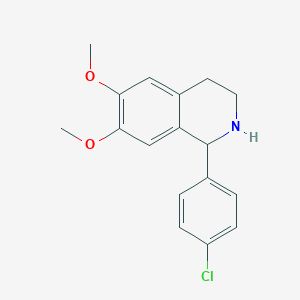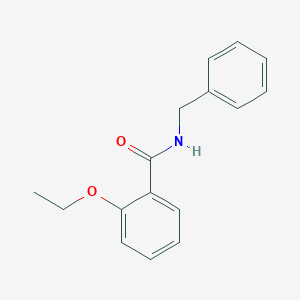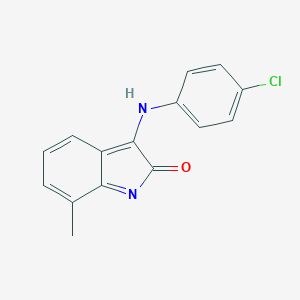
3-(4-Chloroanilino)-7-methylindol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloroanilino)-7-methylindol-2-one, also known as CMAI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. CMAI belongs to the class of indole derivatives and has been found to possess several pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 3-(4-Chloroanilino)-7-methylindol-2-one is not fully understood. However, it has been proposed that 3-(4-Chloroanilino)-7-methylindol-2-one exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. 3-(4-Chloroanilino)-7-methylindol-2-one has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins.
Effets Biochimiques Et Physiologiques
3-(4-Chloroanilino)-7-methylindol-2-one has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-(4-Chloroanilino)-7-methylindol-2-one has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 3-(4-Chloroanilino)-7-methylindol-2-one has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Chloroanilino)-7-methylindol-2-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a suitable compound for pharmacological studies. 3-(4-Chloroanilino)-7-methylindol-2-one has also been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo experiments. However, one of the limitations of 3-(4-Chloroanilino)-7-methylindol-2-one is its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-(4-Chloroanilino)-7-methylindol-2-one. One potential direction is to investigate its potential applications in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Another direction is to explore the structure-activity relationship of 3-(4-Chloroanilino)-7-methylindol-2-one and its analogs to identify more potent and selective compounds. Additionally, further research is needed to fully understand the mechanism of action of 3-(4-Chloroanilino)-7-methylindol-2-one and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 3-(4-Chloroanilino)-7-methylindol-2-one involves the reaction of 4-chloroaniline and 2-acetyl-7-methylindole in the presence of a catalyst such as zinc chloride. The reaction proceeds through a nucleophilic substitution mechanism to yield 3-(4-Chloroanilino)-7-methylindol-2-one as the final product. The purity of 3-(4-Chloroanilino)-7-methylindol-2-one can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-(4-Chloroanilino)-7-methylindol-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 3-(4-Chloroanilino)-7-methylindol-2-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 3-(4-Chloroanilino)-7-methylindol-2-one has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Propriétés
Numéro CAS |
116344-34-4 |
|---|---|
Nom du produit |
3-(4-Chloroanilino)-7-methylindol-2-one |
Formule moléculaire |
C15H11ClN2O |
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)imino-7-methyl-1H-indol-2-one |
InChI |
InChI=1S/C15H11ClN2O/c1-9-3-2-4-12-13(9)18-15(19)14(12)17-11-7-5-10(16)6-8-11/h2-8H,1H3,(H,17,18,19) |
Clé InChI |
ZWUKEUMIJRWGMM-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=CC2=C(C(=O)N=C12)NC3=CC=C(C=C3)Cl |
SMILES |
CC1=C2C(=CC=C1)C(=NC3=CC=C(C=C3)Cl)C(=O)N2 |
SMILES canonique |
CC1=CC=CC2=C(C(=O)N=C12)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



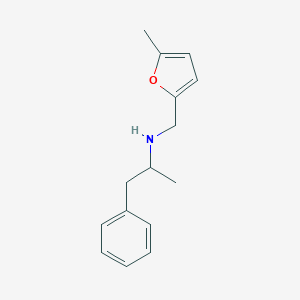
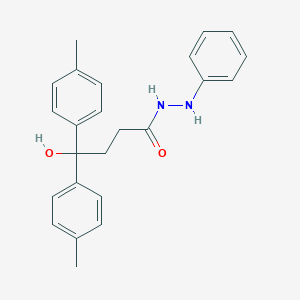

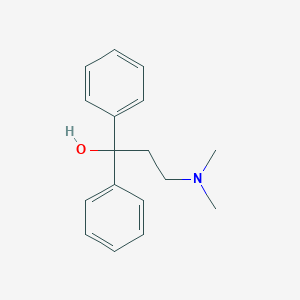
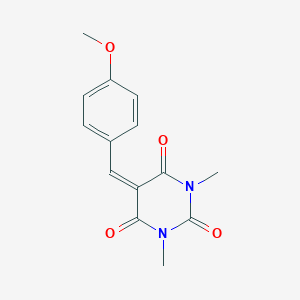
![N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B187489.png)
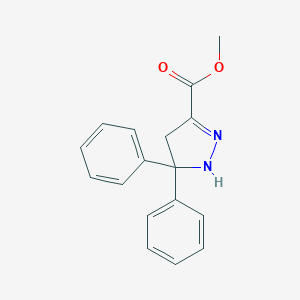

![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187494.png)

![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)
![(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B187497.png)
